2,6-Dimethylpyrimidine-4-thiol

Descripción general

Descripción

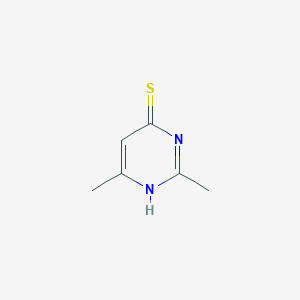

2,6-Dimethylpyrimidine-4-thiol is an organic compound with the molecular formula C6H8N2S. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 2 and 6, and a thiol group at position 4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpyrimidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylpyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dimethylpyrimidine-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The methyl groups and the thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like halides or amines can be used in the presence of catalysts like palladium or copper.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2,6-Dimethylpyrimidine-4-thiol serves as a valuable building block in organic synthesis. It is utilized in the development of more complex organic molecules, contributing to advancements in synthetic methodologies.

Biology

The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Its thiol group can form covalent bonds with cysteine residues in proteins, influencing protein function and cellular pathways related to oxidative stress and signal transduction.

Medicine

Research has explored the therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. In vitro studies have shown that it exhibits significant inhibitory effects against various cancer cell lines and pathogens. For instance:

- Anticancer Activity: In studies involving cancer models, treatment with this compound resulted in notable tumor size reductions and modulation of apoptosis-related proteins.

- Antimicrobial Properties: The compound has demonstrated effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Industry

In industrial applications, this compound is utilized as a precursor in pharmaceutical synthesis and the development of novel materials. Its ability to act as a nucleophile makes it suitable for creating diverse chemical products.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on triple-negative breast cancer (TNBC) models revealed:

- Significant Tumor Reduction: Tumors treated with the compound showed approximately 40% size reduction compared to untreated controls.

- Mechanistic Insights: Western blot analysis indicated downregulation of anti-apoptotic proteins, suggesting a mechanism through which the compound exerts its anticancer effects.

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties:

- Inhibition of Pathogens: The compound exhibited effective inhibition against various bacterial strains, highlighting its potential for use in new antibiotic formulations.

- Mechanism of Action: The thiol group was found to disrupt bacterial cell membranes, leading to cell lysis and death.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylpyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .

Comparación Con Compuestos Similares

- 4,6-Dimethylpyrimidine-2-thiol

- 2,4-Dimethylpyrimidine-6-thiol

- 2,6-Dimethylpyrimidine-4-amine

Comparison: 2,6-Dimethylpyrimidine-4-thiol is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .

Actividad Biológica

2,6-Dimethylpyrimidine-4-thiol (C₇H₈N₂S) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a thiol group at the 4-position, which contributes to its reactivity and biological activity. Its molecular weight is approximately 156.21 g/mol. The presence of the thiol group allows for interactions with various biological macromolecules, particularly proteins.

The mechanism of action of this compound primarily involves its ability to form covalent bonds with cysteine residues in proteins. This interaction can modulate protein function and affect several cellular pathways, including those related to oxidative stress and signal transduction.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In studies, it has shown effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly in inhibiting the growth of cancer cell lines. For example, it has demonstrated cytotoxic effects against breast carcinoma cells (MCF-7) with an IC₅₀ value significantly lower than that of standard chemotherapeutics like 5-fluorouracil . The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Plant Growth Stimulation

Recent studies have highlighted the plant growth-stimulating activity of derivatives based on this compound. These compounds have shown promise in enhancing plant growth parameters, suggesting potential applications in agriculture as growth stimulators .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, supporting its potential use as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The most potent derivative exhibited an IC₅₀ value of 1.72 µg/mL against MCF-7 cells.

| Compound | IC₅₀ (µg/mL) | Reference Drug (5-FU) IC₅₀ (µg/mL) |

|---|---|---|

| This compound | 1.72 | 4.8 |

Q & A

Basic Research Questions

Q. Q1. What are the common synthetic routes for preparing 2,6-dimethylpyrimidine-4-thiol, and what are their critical optimization parameters?

Classification: Basic Synthesis Methodology Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a method involves reacting 2,6-dimethylpyrimidin-4-ol with phosphorus pentasulfide (P₂S₅) under anhydrous conditions to replace the hydroxyl group with a thiol . Key parameters include:

- Temperature control : Reactions often require refluxing in solvents like toluene or DMF (110–130°C).

- Stoichiometric ratios : Excess P₂S₅ (1.5–2.0 eq) ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for removing byproducts like unreacted starting materials or oxidized disulfides .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Classification: Basic Analytical Characterization Answer: Standard validation methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., thiol proton at δ 3.5–4.0 ppm in DMSO-d₆) and methyl group integration .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% by area normalization) .

- Mass spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 141) and fragmentation patterns.

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. Q3. How can conflicting spectral data for this compound derivatives be resolved in structure-activity relationship (SAR) studies?

Classification: Advanced Data Contradiction Analysis Answer: Discrepancies often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : The thiol group may interconvert between thione (C=S) and thiol (C–SH) forms, altering NMR shifts. Use low-temperature NMR (−40°C in CDCl₃) to "freeze" tautomers .

- X-ray crystallography : Resolve ambiguity by determining crystal structures to confirm bond lengths (C–S ≈ 1.7 Å vs. C–SH ≈ 1.8 Å) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers under specific conditions .

Q. Q4. What strategies mitigate regioselectivity challenges in functionalizing this compound for novel derivatives?

Classification: Advanced Synthetic Chemistry Answer: Regioselectivity in electrophilic substitution is influenced by:

- Steric effects : Methyl groups at C2 and C6 direct electrophiles to the C4-thiol position. Use bulky reagents (e.g., tert-butyl halides) to enhance selectivity .

- Directing groups : Introduce temporary protecting groups (e.g., acetyl on the thiol) to block undesired sites during halogenation or alkylation .

- Catalytic systems : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables selective C–S bond functionalization .

Q. Q5. How should researchers design experiments to evaluate the thermodynamic stability of this compound in aqueous environments?

Classification: Advanced Physicochemical Analysis Answer:

- pH-dependent stability studies : Monitor degradation via UV-Vis spectroscopy at varying pH (2–12) to identify hydrolytic pathways (e.g., thiol oxidation to disulfides at pH > 9) .

- DSC/TGA : Differential scanning calorimetry (DSC) measures decomposition temperatures (>200°C for anhydrous forms), while thermogravimetric analysis (TGA) quantifies moisture absorption .

- Solubility profiling : Use shake-flask methods with HPLC quantification to determine logP (experimental vs. predicted) and identify stabilizing co-solvents (e.g., PEG-400) .

Q. Q6. What methodologies are recommended for studying the biological activity of this compound in enzyme inhibition assays?

Classification: Advanced Biochemical Research Answer:

- Enzyme kinetics : Use Michaelis-Menten models to calculate inhibition constants (Kᵢ) for target enzymes (e.g., thymidylate synthase). Monitor NADPH depletion spectrophotometrically at 340 nm .

- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to active sites, validated by mutagenesis (e.g., Cys145Ala mutants in proteases) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and selectivity (HEK293 vs. cancer cell lines) to distinguish target-specific effects from general toxicity .

Propiedades

IUPAC Name |

2,6-dimethyl-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKVPGKWYHTMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N=C(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.